Gnetifolin E
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Overview
Description
Gnetifolin E is a resveratrol trimer derivative isolated from the plant Gnetum brunonianum.
Preparation Methods
Chemical Reactions Analysis
Gnetifolin E undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Gnetifolin E has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a synthetic intermediate.
Biology: It is used in research on cell signaling pathways and protein kinase inhibition.
Mechanism of Action
Gnetifolin E exerts its effects by inhibiting the activity of various protein kinases, which are essential for cell growth and survival. Its indole structure allows it to bind to these kinases, blocking phosphorylation and interfering with the cell cycle. This inhibition leads to apoptosis in cancer cells, making it a promising candidate for cancer treatment . Additionally, it has anti-inflammatory activity by inhibiting tumor necrosis factor-alpha (TNF-α) .
Comparison with Similar Compounds
Gnetifolin E is unique due to its trimeric resveratrol structure. Similar compounds include:
Resveratrol: A well-known stilbene with antioxidant and anti-inflammatory properties.
Piceatannol: Another stilbene derivative with similar biological activities.
Pterostilbene: A dimethylated derivative of resveratrol with enhanced bioavailability.
Gnetol: Another compound found in Gnetum species with similar properties. This compound stands out due to its higher potency in inhibiting protein kinases and its unique trimeric structure.
Properties
CAS No. |
140671-07-4 |
---|---|
Molecular Formula |
C21H24O9 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H24O9/c1-28-16-8-11(2-3-12-6-13(23)9-14(24)7-12)4-5-15(16)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1 |
InChI Key |
CVPYYBCSHSCXJQ-DXKBKAGUSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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